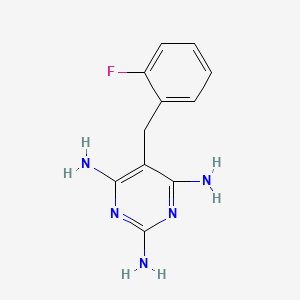

![molecular formula C32H36N2O4S2 B2504772 4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide CAS No. 448195-37-7](/img/structure/B2504772.png)

4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

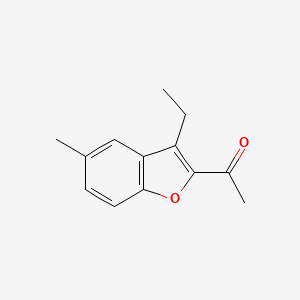

The compound "4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide" is a complex benzenesulfonamide derivative. Benzenesulfonamides are a class of compounds known for their diverse biological activities, including inhibition of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes such as respiration and acid-base balance 10. The tert-butyl groups in the compound suggest increased steric bulk, which may influence its binding to biological targets.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines in the presence of a base, as demonstrated in the synthesis of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide . The tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are related to the compound , are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, indicating the versatility of tert-butyl groups in sulfonamide chemistry .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring. The crystal structure of related compounds, such as 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, reveals monoclinic space group crystallization and extensive computational analysis to determine optimized geometric parameters, vibrational frequencies, and NMR chemical shifts . Similarly, the structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide shows a triclinic space group with significant π-π interactions and hydrogen bonding, which could be relevant for the compound .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including the formation of dimers via N-H...O hydrogen bonds, as seen in 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide . Additionally, the dissociation of protonated benzenesulfonamides in the gas phase can lead to cyclization via sulfonyl cation transfer, indicating the potential for complex reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. For instance, the presence of tert-butyl groups can increase the lipophilicity of the compound, potentially affecting its solubility and interaction with biological membranes . The inhibitory activity of benzenesulfonamides against carbonic anhydrase isoforms is a key chemical property, with variations in the substituents leading to differences in potency and selectivity 10. The crystallographic and computational studies provide insights into the binding modes and interactions within the active site of the enzyme, which are crucial for understanding the inhibitory mechanism 10.

Aplicaciones Científicas De Investigación

1. Structural and Crystallographic Analysis

The compound has been studied for its crystallographic properties, showing extensive π–π interactions and hydrogen bonding patterns. This is significant in understanding the molecular structure and potential applications in materials science (Balu & Gopalan, 2013).

2. Coordination Compounds and Chemical Nucleases

Research has been conducted on the reaction of similar sulfonamides with Cu(II) salts, leading to the formation of coordination compounds. These compounds have been studied for their potential as chemical nucleases, which could have implications in molecular biology and medicinal chemistry (Macías et al., 2006).

3. Organic Synthesis

Sulfonamides similar to the compound have been used as building blocks in organic synthesis. This includes the synthesis of N-(Boc)-protected nitrones, highlighting their utility in complex organic synthesis processes (Guinchard et al., 2005).

4. Inhibition of Enzymatic Activity

Studies have also been conducted on the inhibition of alpha-carbonic anhydrase from Helicobacter pylori by similar sulfonamides. This suggests potential applications in developing new treatments for bacterial infections (Nishimori et al., 2006).

5. Antimicrobial and Biological Activity

Research on related sulfonamide derivatives has shown potential in antimicrobial activity. This includes studies on N-substituted sulfonamides, which have demonstrated inhibitory effects against various enzymes, suggesting potential applications in the development of new antimicrobial agents (Rehman et al., 2011).

Propiedades

IUPAC Name |

4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O4S2/c1-31(2,3)25-11-19-29(20-12-25)39(35,36)33-27-15-7-23(8-16-27)24-9-17-28(18-10-24)34-40(37,38)30-21-13-26(14-22-30)32(4,5)6/h7-22,33-34H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCZKPLEJYUBLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2504691.png)

![2-(4-Bromophenyl)-1-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2504693.png)

![Tert-butyl N-[4-[[(2-chloroacetyl)amino]methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2504695.png)

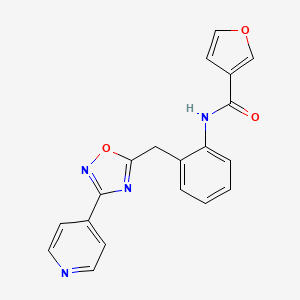

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide](/img/structure/B2504697.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2504702.png)

![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2504704.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2504705.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2504712.png)